molecular formula C20H20N2O2 B5742432 N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide

N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide

Cat. No.: B5742432
M. Wt: 320.4 g/mol
InChI Key: IXCNYGGWDPYXQO-UHFFFAOYSA-N
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Description

N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzyl group, a hydroxy-methylquinoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-hydroxy-7-methylquinoline.

    Formation of Intermediate: The 2-hydroxy-7-methylquinoline is then reacted with benzyl chloride in the presence of a base to form N-benzyl-2-hydroxy-7-methylquinoline.

    Acetamide Formation: The intermediate is further reacted with acetic anhydride to introduce the acetamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions can be carried out using various alkyl halides or aryl halides in the

Properties

IUPAC Name

N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-8-9-17-11-18(20(24)21-19(17)10-14)13-22(15(2)23)12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCNYGGWDPYXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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